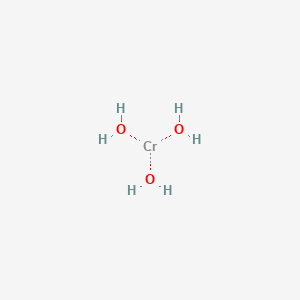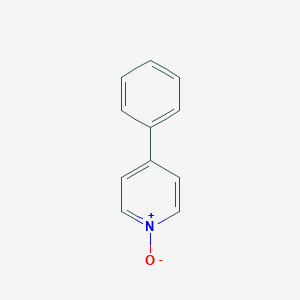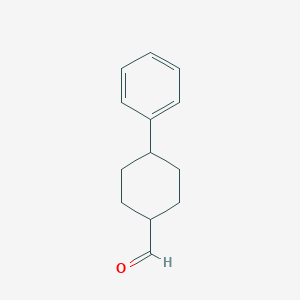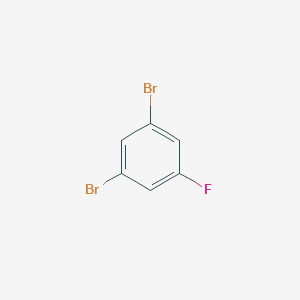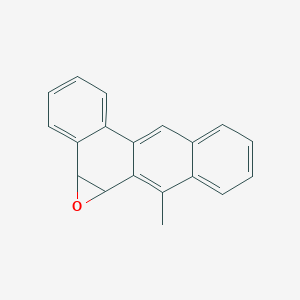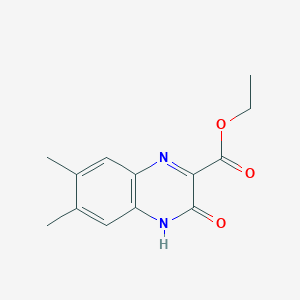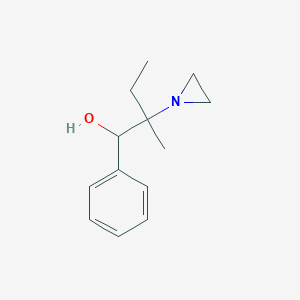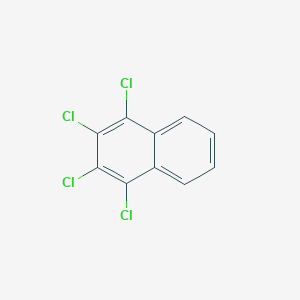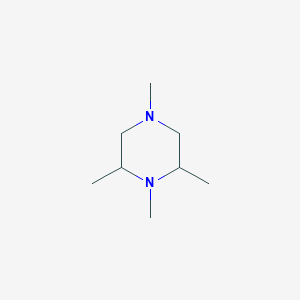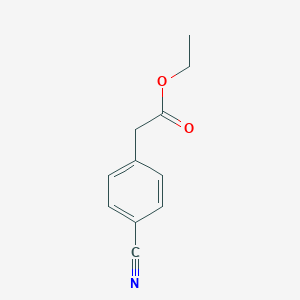![molecular formula C8H16S2 B075367 1-[(E)-2-propylsulfanylethenyl]sulfanylpropane CAS No. 1120-17-8](/img/structure/B75367.png)
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is an organic compound with a unique structure that includes two thioether groups connected by an ethene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- typically involves the reaction of propane-1,3-dithiol with ethene under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the thioether bonds. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective.
Analyse Chemischer Reaktionen
Types of Reactions
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form thiols using reducing agents like lithium aluminum hydride.
Substitution: The thioether groups can participate in nucleophilic substitution reactions, where the sulfur atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted thioethers
Wissenschaftliche Forschungsanwendungen
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with thiol groups in proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism by which Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- exerts its effects involves the interaction of its thioether groups with various molecular targets. In biological systems, the compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and result in various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propane, 1,1’-[ethylidenebis(oxy)]bis-: Similar structure but with oxygen atoms instead of sulfur atoms.
Benzene, 1,1’-(1,3-propanediyl)bis-: Contains a benzene ring instead of an ethene bridge.
Uniqueness
Propane, 1,1’-((1E)-1,2-ethenediylbis(thio))bis- is unique due to its thioether groups and ethene bridge, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
1120-17-8 |
|---|---|
Molekularformel |
C8H16S2 |
Molekulargewicht |
176.3 g/mol |
IUPAC-Name |
1-[(E)-2-propylsulfanylethenyl]sulfanylpropane |
InChI |
InChI=1S/C8H16S2/c1-3-5-9-7-8-10-6-4-2/h7-8H,3-6H2,1-2H3/b8-7+ |
InChI-Schlüssel |
WERZWRCQQURDDW-BQYQJAHWSA-N |
SMILES |
CCCSC=CSCCC |
Isomerische SMILES |
CCCS/C=C/SCCC |
Kanonische SMILES |
CCCSC=CSCCC |
| 1120-17-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


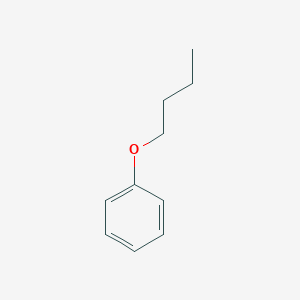
![2-[ethyl(fluoro)phosphoryl]oxypropane](/img/structure/B75285.png)
